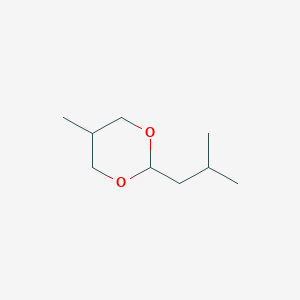

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- can be achieved through several methods. One common synthetic route involves the reaction of 1,3-dichloropropane with isobutyl alcohol under dechlorination conditions . This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparación Con Compuestos Similares

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- can be compared with other similar compounds, such as:

1,3-Dioxane: A simpler analog without the methyl and isobutyl substituents.

1,4-Dioxane: A structural isomer with different chemical properties and applications.

2-Methyl-1,3-dioxane: A compound with a similar structure but different substituent positions.

The uniqueness of 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications .

Actividad Biológica

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- is a chemical compound that has garnered interest in various fields, particularly in pharmaceuticals and toxicology. This article focuses on its biological activity, including anti-inflammatory properties, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₉H₁₈O₂

- CAS Number : 23513560

- Molecular Weight : 158.24 g/mol

Biological Activity Overview

The biological activity of 1,3-Dioxane derivatives has been studied primarily in the context of their potential anti-inflammatory effects. Research indicates that modifications in the dioxane structure can lead to significant changes in biological activity.

Anti-inflammatory Activity

Recent studies explored the anti-inflammatory properties of compounds related to 1,3-Dioxane. For instance, a study highlighted the synthesis of novel dioxane derivatives that exhibited substantial anti-inflammatory effects measured through various biological assays.

| Compound | Anti-Inflammatory Activity (%) | Mechanism of Action |

|---|---|---|

| 1,3-Dioxane derivative A | 53.41% | Inhibition of COX-2 and IL-1β |

| 1,3-Dioxane derivative B | 45.77% | Reduction of paw edema in rat models |

| 1,3-Dioxane derivative C | 51.81% | Decreased expression of inflammatory markers |

The mechanism by which these compounds exert their anti-inflammatory effects often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and the reduction of pro-inflammatory cytokines such as IL-1β and C-reactive protein. For example:

- COX Inhibition : Compounds derived from 1,3-Dioxane have shown to bind effectively to the active sites of COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.

- Cytokine Modulation : Studies indicate that these compounds can significantly lower levels of inflammatory cytokines in vivo, which correlates with reduced inflammation markers in animal models.

Case Study 1: High-Throughput Experimentation

A notable application of high-throughput experimentation (HTE) involved synthesizing a series of dioxane derivatives to evaluate their biological activity efficiently. The study demonstrated that specific structural modifications led to enhanced anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Case Study 2: Pharmacological Evaluation

In another study focusing on the pharmacological evaluation of a dioxane derivative:

- Methodology : Rat models were used to assess paw edema induced by carrageenan.

- Results : The compound exhibited a significant reduction in edema compared to control groups, indicating its potential as an effective anti-inflammatory agent.

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of 1,3-Dioxane derivatives. The Environmental Protection Agency (EPA) has categorized some dioxane compounds as potentially hazardous due to their effects on human health and the environment. Therefore, understanding the safety profile is essential before clinical applications.

Propiedades

IUPAC Name |

5-methyl-2-(2-methylpropyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)4-9-10-5-8(3)6-11-9/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEPJPZPFKXSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(OC1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888759, DTXSID90888758 | |

| Record name | 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166301-21-9, 166301-22-0 | |

| Record name | 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166301219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166301220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: cis-2-isobutyl-5-methyl 1,3-dioxane; trans-2-isobutyl-5-methyl 1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.